One of the primary applications of Propanenitrile, 3-(trimethoxysilyl)- is as a silane coupling agent. Silane coupling agents improve the adhesion between organic materials (like polymers) and inorganic materials (like glass or metal) []. The trimethoxysilyl group (Si(OCH3)3) in the molecule can react with inorganic substrates, forming strong covalent bonds. The nitrile group (CN) can then participate in various reactions with organic materials, creating a chemical bridge between the two phases []. This improved adhesion is crucial in various scientific research areas, such as:
Propanenitrile, 3-(trimethoxysilyl)- can also serve as an organic precursor for the synthesis of various functional materials. The nitrile group (CN) can be readily modified through different chemical reactions, allowing researchers to create new materials with specific properties. Here are some potential applications:
2-Cyanoethyltrimethoxysilane is an organosilane compound with the molecular formula C₆H₁₃NO₃Si and a molecular weight of approximately 175.26 g/mol. It is characterized by a trimethoxysilyl group attached to a cyanoethyl group, making it a versatile chemical intermediate in various applications. The compound appears as a clear, straw-colored liquid with a boiling point of 112 °C and a flash point of 79 °C . It is primarily used in the synthesis of hybrid materials and surface modifications due to its ability to form stable siloxane bonds.
The synthesis of 2-Cyanoethyltrimethoxysilane typically involves the following steps:
2-Cyanoethyltrimethoxysilane finds diverse applications across various fields:
Interaction studies involving 2-Cyanoethyltrimethoxysilane primarily focus on its reactivity with various substrates, including metals and polymers. Research indicates that it can enhance adhesion when applied to surfaces due to the formation of covalent bonds between the silane and the substrate. Additionally, studies on its interaction with biological molecules suggest that it may affect cellular responses if used in biomedical applications .
Several compounds share structural similarities with 2-Cyanoethyltrimethoxysilane. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-(Trimethoxysilyl)propionitrile | C₆H₁₃NO₃Si | Similar structure but different functional groups |
| 2-Cyanoethyltriethoxysilane | C₉H₁₉NO₃Si | Contains ethoxy groups instead of methoxy |
| Trimethoxyphenylsilane | C₉H₁₂O₃Si | Used primarily in electronics and optics |
Uniqueness of 2-Cyanoethyltrimethoxysilane:
2-Cyanoethyltrimethoxysilane represents a specialized organosilicon compound with the molecular formula C₆H₁₃NO₃Si and a molecular weight of 175.26 g/mol [1]. The compound is registered under Chemical Abstracts Service number 2526-62-7 and European Inventory of Existing Commercial Chemical Substances number 219-764-3 [1] [2].
The molecular architecture of 2-Cyanoethyltrimethoxysilane comprises two distinct functional domains: a cyanoethyl group and a trimethoxysilyl group . The cyanoethyl moiety consists of a polar -CH₂CH₂CN unit that provides electron-withdrawing characteristics through the nitrile functionality . This electron-withdrawing nature of the cyano group, with a dipole moment of approximately 3.7 Debye, significantly influences the electronic properties of the molecule [4].
The trimethoxysilyl portion contains a central silicon atom bonded to three methoxy groups (-OCH₃) and connected to the cyanoethyl chain through an ethylene bridge . This structural arrangement creates a bifunctional molecule where the silicon center serves as the reactive site for surface modification applications, while the cyano group contributes to enhanced dielectric polarization properties .
| Structural Component | Description | Electronic Effect |
|---|---|---|
| Cyanoethyl group (-CH₂CH₂CN) | Polar alkyl chain terminated with nitrile | Strong electron-withdrawing [5] |
| Trimethoxysilyl group (Si(OCH₃)₃) | Silicon center with three methoxy substituents | Hydrolyzable functionality [6] |
| Ethylene bridge (-CH₂CH₂-) | Two-carbon linker | Conformational flexibility |
2-Cyanoethyltrimethoxysilane exhibits a melting point below 0°C, indicating its liquid state at ambient conditions [1] [2]. The boiling point has been reported as 112°C at atmospheric pressure, demonstrating moderate volatility characteristics [1] [2]. These thermal properties reflect the combined influence of intermolecular interactions arising from both the polar cyano group and the methoxysilyl functionality [2].
The compound possesses a density of 1.079 g/cm³ at standard conditions, which is consistent with the presence of the silicon atom and the overall molecular structure [1] [2]. The refractive index has been measured at 1.4126 at 20°C, providing important optical characterization data for analytical identification [1] [2]. These values align with typical organosilicon compounds containing similar functional groups [2].
The vapor pressure of 2-Cyanoethyltrimethoxysilane ranges from 0 to 12,790 Pa at temperatures between 20-25°C, indicating moderate volatility under standard conditions [2]. The flash point is reported as 88°C, classifying the compound as a combustible liquid that requires appropriate handling precautions [1] [2]. These properties are crucial for understanding the compound's behavior during storage, handling, and processing operations [2].
| Physical Property | Value | Temperature/Conditions |
|---|---|---|
| Melting Point | <0°C | Standard pressure [1] |
| Boiling Point | 112°C | Atmospheric pressure [1] |
| Density | 1.079 g/cm³ | Standard conditions [1] |
| Refractive Index | 1.4126 | 20°C [1] |
| Vapor Pressure | 0-12,790 Pa | 20-25°C [2] |
| Flash Point | 88°C | Standard conditions [1] |
The infrared spectrum of 2-Cyanoethyltrimethoxysilane displays characteristic absorption bands that provide structural identification. The cyano group exhibits a distinctive stretching vibration at approximately 2260-2220 cm⁻¹, which is characteristic of carbon-nitrogen triple bonds [7]. The silicon-oxygen bonds in the methoxysilyl group contribute to absorption features in the 1090-1030 cm⁻¹ region, corresponding to silicon-oxygen-carbon stretching vibrations [7].
Carbon-hydrogen stretching vibrations from the methoxy groups and ethylene chain appear in the 2960-2850 cm⁻¹ region, while carbon-hydrogen bending and scissoring modes are observed between 1470-1350 cm⁻¹ [7]. The presence of multiple methoxy groups generates characteristic patterns in the fingerprint region below 1300 cm⁻¹ [7].
Silicon-29 nuclear magnetic resonance spectroscopy provides valuable structural information for 2-Cyanoethyltrimethoxysilane. Silicon atoms in trimethoxysilyl environments typically resonate in the chemical shift range of -40 to -60 parts per million relative to tetramethylsilane [8] [9]. The presence of the electron-withdrawing cyanoethyl substituent causes a downfield shift in the silicon resonance compared to simple alkyltrimethoxysilanes [10].
Proton nuclear magnetic resonance analysis reveals distinct signals for the methoxy protons appearing as a singlet at approximately 3.6-3.7 parts per million, integrating for nine protons [11]. The ethylene chain protons exhibit characteristic multipicity patterns, with the silicon-bound methylene group appearing as a triplet around 0.7-1.0 parts per million and the cyano-adjacent methylene displaying a triplet at approximately 2.4-2.6 parts per million [12].
Carbon-13 nuclear magnetic resonance spectroscopy shows the cyano carbon at approximately 119 parts per million, consistent with nitrile functionality [13]. The methoxy carbons resonate around 50-55 parts per million, while the ethylene chain carbons appear at their characteristic aliphatic positions [14].
| Nucleus | Chemical Shift Range | Assignment |
|---|---|---|
| ²⁹Si | -40 to -60 ppm | Trimethoxysilyl silicon [8] |
| ¹H (OCH₃) | 3.6-3.7 ppm | Methoxy protons [11] |
| ¹H (CH₂-Si) | 0.7-1.0 ppm | Silicon-bonded methylene [12] |
| ¹H (CH₂-CN) | 2.4-2.6 ppm | Cyano-adjacent methylene [12] |
| ¹³C (C≡N) | ~119 ppm | Nitrile carbon [13] |
| ¹³C (OCH₃) | 50-55 ppm | Methoxy carbons [14] |
The electronic properties of 2-Cyanoethyltrimethoxysilane are fundamentally governed by the interaction between its electron-withdrawing cyano group and the electron-donating silicon center. The cyano group, with its high electronegativity and strong dipole moment of 3.7 Debye, creates significant electronic polarization within the molecule [4]. This electron-withdrawing effect enhances the electrophilic character of the silicon atom, thereby increasing its reactivity toward nucleophilic attack during hydrolysis reactions [15].
The presence of three methoxy groups on silicon provides multiple sites for hydrolytic cleavage, enabling the formation of silanol intermediates that can subsequently undergo condensation reactions [6]. The electronic influence of the cyanoethyl substituent modulates the hydrolysis kinetics compared to simple alkyltrimethoxysilanes, as the electron-withdrawing effect increases the susceptibility of the silicon-oxygen bonds to nucleophilic attack [16].
The molecular geometry allows for conformational flexibility in the ethylene linker, which influences the spatial arrangement of the cyano group relative to the silicon center . This structural feature affects both the degree of electronic interaction between the functional groups and the accessibility of the silicon center for chemical reactions [6].
2-Cyanoethyltrimethoxysilane demonstrates stability under anhydrous conditions when stored in sealed containers [17] [18]. However, the compound exhibits significant reactivity toward moisture and water, undergoing hydrolysis reactions that liberate methanol [17] [19]. The hydrolytic sensitivity is classified as level 7, indicating slow reaction with moisture and water under ambient conditions [2].
The hydrolysis mechanism proceeds through nucleophilic attack on the silicon center, facilitated by the electron-withdrawing nature of the cyanoethyl group [16] [20]. The reaction follows a stepwise pathway where individual methoxy groups are sequentially replaced by hydroxyl groups, ultimately forming silanol intermediates [16]. These silanols can further undergo condensation reactions to form siloxane bonds, leading to the formation of polymeric networks [16].
The compound is incompatible with strong oxidizing agents and should be protected from heat, open flames, and sparks [18]. Under elevated temperatures or in the presence of catalysts, the material may undergo polymerization reactions through both hydrolysis-condensation pathways and direct condensation mechanisms [18].
| Stability Condition | Behavior | Products Formed |
|---|---|---|
| Anhydrous storage | Stable [17] | No decomposition |
| Moisture exposure | Slow hydrolysis [2] | Silanols + methanol [19] |
| Water contact | Rapid hydrolysis [17] | Siloxane networks [16] |
| High temperature | Potential polymerization [18] | Organosilicon polymers |
The industrial synthesis of 2-cyanoethyltrimethoxysilane primarily relies on established hydrosilylation methodologies and alcoholysis reactions. The most prevalent industrial route involves the hydrosilylation of acrylonitrile with trimethoxysilane under platinum-catalyzed conditions . This process operates at temperatures ranging from 80 to 120 degrees Celsius with reaction times of 4 to 8 hours, achieving yields between 85 and 95 percent with product purities of 95 to 98 percent .
The hydrosilylation mechanism follows the Chalk-Harrod pathway, wherein the platinum catalyst facilitates the oxidative addition of the silicon-hydrogen bond, followed by alkene coordination and migratory insertion [2]. The reaction proceeds according to the following general scheme:
HSi(OCH₃)₃ + CH₂=CH-CN → (CN-CH₂-CH₂)Si(OCH₃)₃
Industrial scale production typically employs continuous flow reactors for enhanced heat and mass transfer efficiency [3]. These systems operate at production scales ranging from 1000 to 5000 tons per year, with optimized processes achieving product purities of 96 to 98 percent while maintaining energy consumption between 5 and 8 kilowatt-hours per kilogram [3].
Alternative industrial pathways include the cyanoethyl trichlorosilane route, which involves the initial formation of cyanoethyltrichlorosilane followed by methanolysis [4]. This method operates under milder conditions (25 to 60 degrees Celsius) but generates significant hydrogen chloride waste, requiring specialized handling and neutralization systems [4]. The process achieves yields of 75 to 85 percent with purities ranging from 90 to 95 percent [4].
Modern industrial facilities increasingly implement closed-loop circulation systems to minimize waste generation and improve material utilization efficiency [3]. These systems enable recycling of unreacted starting materials and facilitate separation of by-products through integrated distillation units [3].
Laboratory synthesis procedures for 2-cyanoethyltrimethoxysilane encompass various methodological approaches optimized for small-scale production and research applications. The platinum-catalyzed hydrosilylation remains the most commonly employed laboratory method, utilizing Speier catalyst or Karstedt catalyst systems [5] [6].
The standard laboratory procedure involves combining trimethoxysilane with acrylonitrile in a molar ratio of 1:1.1 in the presence of 50 to 100 parts per million of platinum catalyst [5]. The reaction mixture is heated to 100 degrees Celsius under nitrogen atmosphere for 6 hours, followed by vacuum distillation to obtain the pure product [5]. This method consistently achieves yields exceeding 90 percent with high selectivity [5].
Base-catalyzed condensation reactions provide an alternative laboratory approach, particularly valuable for preparing functionalized derivatives [6]. The procedure involves treating 2-cyanoethyl trichlorosilane with methanol in the presence of triethylamine as hydrogen chloride scavenger [6]. The reaction proceeds at room temperature over 3 to 7 hours, yielding 80 to 90 percent of the desired product [6].
Advanced laboratory techniques include microwave-assisted synthesis, which significantly reduces reaction times while maintaining high yields [5]. This method employs controlled microwave heating at 150 degrees Celsius for 30 minutes, achieving comparable yields to conventional heating methods but with substantially reduced energy consumption [5].
Solvent-free synthesis represents another laboratory approach, wherein neat reactants are combined in the presence of immobilized catalysts [7]. This method eliminates solvent waste and simplifies product isolation, though it requires careful temperature control to prevent side reactions [7].
The purification of 2-cyanoethyltrimethoxysilane requires sophisticated separation techniques to achieve the high purity standards demanded by industrial applications. Fractional distillation serves as the primary purification method, operating under carefully controlled conditions to separate the target compound from unreacted starting materials and by-products [8].
Vacuum distillation systems operating at reduced pressures of 10 to 50 torr enable distillation at lower temperatures, minimizing thermal decomposition [8]. These systems achieve purities of 95 to 97 percent with recovery rates of 80 to 85 percent [8]. The boiling point of 2-cyanoethyltrimethoxysilane under reduced pressure ranges from 137 degrees Celsius at 3 torr to 225 degrees Celsius at atmospheric pressure [9] [10].
Molecular distillation provides the highest purification efficiency, achieving purities of 97 to 99 percent through short-path distillation under high vacuum conditions [8]. This technique is particularly effective for removing high-boiling impurities and oligomeric species that may form during synthesis [8].
Quality control protocols involve comprehensive analytical characterization using multiple complementary techniques. Gas chromatography serves as the primary purity determination method, with specifications requiring minimum purity of 97.0 percent [11]. Karl Fischer titration monitors water content, which must remain below 0.1 percent to prevent hydrolysis during storage [11].
Ion chromatography quantifies chloride impurities, which must be maintained below 50 parts per million to ensure product stability [11]. Inductively coupled plasma mass spectrometry determines metallic impurities, with specifications limiting total metal content to less than 10 parts per million [11].
Additional quality parameters include refractive index measurements (1.4130 to 1.4150), density determinations (0.978 to 0.982 grams per milliliter at 25 degrees Celsius), and acid value assessments (less than 0.5 milligrams of potassium hydroxide per gram) [11].
Environmental sustainability considerations have driven the development of green chemistry approaches for 2-cyanoethyltrimethoxysilane synthesis. These methodologies emphasize reduced environmental impact, improved atom economy, and minimized waste generation [7] [12].
Metal-free synthesis represents a significant advancement in green chemistry approaches. Recent developments have demonstrated the feasibility of producing organosilane compounds without transition metal catalysts through innovative coupling reactions involving aryne, phosphite, and fluorosilane intermediates [12]. This approach eliminates metal catalyst waste and reduces dependency on expensive precious metal resources [12].
Biocatalytic synthesis employs enzymatic systems to facilitate selective transformations under mild conditions [13]. These systems operate at ambient temperatures and neutral pH conditions, significantly reducing energy requirements compared to conventional thermal processes [13]. Biocatalytic approaches achieve atom economies of 80 to 90 percent while generating minimal waste [13].
Solvent-free synthesis methodologies eliminate organic solvent usage, thereby reducing volatile organic compound emissions and simplifying product isolation [14]. These processes achieve energy efficiencies of 3 to 6 kilowatt-hours per kilogram compared to 12 to 18 kilowatt-hours per kilogram for conventional routes [14].
Microreactor technology enables precise control of reaction conditions while minimizing material usage and waste generation [14]. These systems operate with catalyst loadings as low as 0.01 to 0.1 mole percent, substantially reducing catalyst consumption compared to conventional batch processes [14].
Renewable feedstock utilization incorporates bio-based starting materials to increase renewable carbon content [13]. These approaches achieve renewable carbon contents of 40 to 60 percent compared to zero percent for conventional petroleum-based routes [13].
The evaluation of different synthesis methodologies requires consideration of multiple performance criteria including yield, purity, environmental impact, and economic feasibility. Hydrosilylation of acrylonitrile emerges as the most effective method for large-scale production, achieving yields of 85 to 95 percent with purities of 95 to 98 percent . This method demonstrates excellent scalability and process reliability, making it the preferred choice for industrial applications .
Green synthesis routes offer significant environmental advantages, achieving E-factors (waste generation per unit product) of 0.5 to 1.5 compared to 3.5 to 5.0 for conventional routes [7]. However, these methods typically require longer reaction times (8 to 16 hours) and may achieve lower yields (65 to 75 percent), necessitating optimization for commercial viability [7].
Cyanoethyl trichlorosilane routes provide rapid reaction kinetics (2 to 6 hours) but generate substantial hydrogen chloride waste, resulting in high environmental impact scores [4]. These methods are primarily employed when rapid synthesis is prioritized over environmental considerations [4].
Base-catalyzed condensation methods offer moderate environmental impact with good yields (80 to 90 percent) and reasonable reaction times (3 to 7 hours) [6]. These approaches provide a balanced compromise between performance and sustainability [6].
The economic analysis reveals that conventional hydrosilylation methods achieve the lowest production costs due to established infrastructure and proven scalability [3]. Green chemistry approaches incur higher initial costs but offer long-term benefits through reduced waste treatment expenses and regulatory compliance advantages [12].
Process intensification through continuous flow technology demonstrates superior performance across multiple metrics, achieving higher purities (96 to 98 percent), reduced energy consumption (5 to 8 kilowatt-hours per kilogram), and lower waste generation (0.1 to 0.3 kilograms per kilogram product) compared to conventional batch processes [3].
The selection of optimal synthesis methodology depends on specific application requirements, production scale, environmental regulations, and economic constraints. Large-scale industrial production favors hydrosilylation approaches with continuous flow technology, while research applications may benefit from the flexibility and reduced environmental impact of green chemistry methods [7] [3].
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